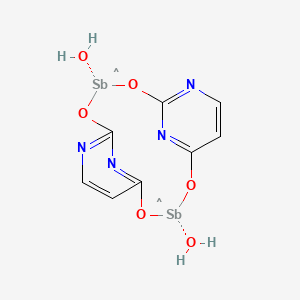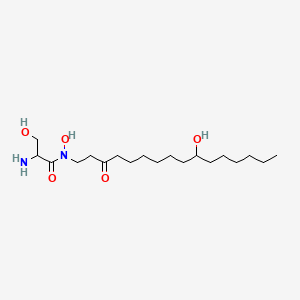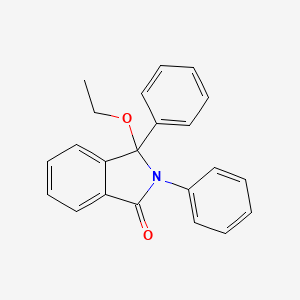
Thiourea, dibutyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiourea, dibutyl- (also known as N,N’-dibutylthiourea) is an organosulfur compound with the chemical formula C₉H₂₀N₂S. It is a derivative of thiourea where the hydrogen atoms are replaced by butyl groups. This compound is known for its applications in various fields, including organic synthesis, corrosion inhibition, and biological research .
Synthetic Routes and Reaction Conditions:
Condensation Method: A common method involves the condensation of amines with carbon disulfide in an aqueous medium.
Isocyanide Reaction: Another method involves the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur at ambient temperature.
On-Water Reaction: This method uses (thio)isocyanates and amines in water, providing a sustainable and chemoselective synthesis of unsymmetrical thioureas.
Industrial Production Methods: Industrial production of thiourea derivatives often involves large-scale reactions using similar methods but optimized for higher yields and cost-effectiveness. The use of continuous reactors and advanced purification techniques ensures the production of high-purity compounds.
Types of Reactions:
Oxidation: Thiourea derivatives can undergo oxidation reactions, often leading to the formation of urea derivatives.
Reduction: Reduction reactions can convert thiourea derivatives back to their corresponding amines.
Substitution: Thiourea derivatives can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Urea derivatives.
Reduction Products: Corresponding amines.
Substitution Products: Various substituted thioureas.
Aplicaciones Científicas De Investigación
Thiourea, dibutyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various thiourea derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.
Medicine: Explored for its anticancer, antibacterial, and antioxidant properties.
Industry: Utilized as a corrosion inhibitor for metals, particularly in saline environments.
Mecanismo De Acción
The mechanism of action of thiourea, dibutyl- involves its interaction with molecular targets through hydrogen bonding and other weak interactions. In corrosion inhibition, it adsorbs onto the metal surface, forming a protective layer that prevents further corrosion . In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity .
Comparación Con Compuestos Similares
Thiourea, dibutyl- can be compared with other thiourea derivatives:
- 1-Isobutyl-3-cyclohexylthiourea
- 1-tert-Butyl-3-cyclohexylthiourea
- 1-(3-Chlorophenyl)-3-cyclohexylthiourea
- 1-(1,1-Dibutyl)-3-phenylthiourea
- 1-(2-Chlorophenyl)-3-phenylthiourea
- 1-(4-Chlorophenyl)-3-phenylthiourea
Uniqueness: Thiourea, dibutyl- is unique due to its specific butyl substitutions, which influence its solubility, reactivity, and interaction with other molecules. This makes it particularly effective in applications such as corrosion inhibition and enzyme inhibition .
Propiedades
Número CAS |
32841-23-9 |
|---|---|
Fórmula molecular |
C9H20N2S |
Peso molecular |
188.34 g/mol |
Nombre IUPAC |
1,1-dibutylthiourea |
InChI |
InChI=1S/C9H20N2S/c1-3-5-7-11(9(10)12)8-6-4-2/h3-8H2,1-2H3,(H2,10,12) |
Clave InChI |
OVRQXQSDQWOJIL-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)C(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3S,7S)-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione](/img/structure/B14143456.png)
![12-ethyl-3,3-dimethyl-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B14143457.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,4-dimethoxybenzamide](/img/structure/B14143462.png)
![2-[(E)-(1,3-Benzothiazol-2-ylhydrazono)methyl]quinoline](/img/structure/B14143464.png)

![2-Chloro-N-[2,2-dicyano-1-(methylsulfanyl)ethenyl]benzamide](/img/structure/B14143475.png)
![3-[(2-Hydroxy-2-phenylethyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B14143478.png)
![Benzo[b]selenophene-2-carboxaldehyde](/img/structure/B14143496.png)
![3-bromo-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B14143499.png)

![N'-[(E)-(3-methoxyphenyl)methylidene]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B14143505.png)


